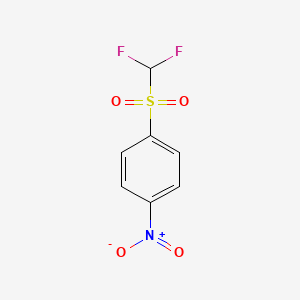

4-(Difluoromethylsulfonyl)nitrobenzene

Description

Contextualization within Fluorinated Organic Chemistry

The unique properties of 4-(difluoromethylsulfonyl)nitrobenzene are best understood through the lens of organofluorine chemistry, a field that has grown from niche academic curiosity to a cornerstone of modern chemical industries.

The journey of organofluorine chemistry began long before the element fluorine was isolated. In the 17th century, it was known that glass could be etched by an acid generated from fluorspar (calcium fluoride) and sulfuric acid. nih.gov This acid was later identified as hydrofluoric acid in 1771. nih.gov The first synthesis of an organofluorine compound was reported in 1835 by Dumas and Péligot, who produced fluoromethane. wikipedia.org Another early milestone occurred in 1862 when Alexander Borodin synthesized benzoyl fluoride (B91410), pioneering a halogen exchange method that is now widely used. nih.gov

Despite these early syntheses, the field's development was hampered by the extreme reactivity and hazards associated with elemental fluorine. nih.gov A monumental breakthrough came in 1886 when Henri Moissan successfully isolated elemental fluorine through the electrolysis of potassium fluoride in hydrofluoric acid, an achievement that earned him the Nobel Prize in Chemistry. niscpr.res.innumberanalytics.com Even after its isolation, handling fluorine remained a significant challenge, with early attempts to react it with organic compounds often resulting in explosions. nih.gov

The impetus for large-scale fluorine production and the subsequent boom in organofluorine chemistry came during World War II with the Manhattan Project, which required uranium hexafluoride for isotope separation. nih.govnih.gov This era marked a turning point, transforming fluorine and its derivatives into major chemical commodities and paving the way for the development of a vast array of fluorinated materials. niscpr.res.innih.gov

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine (C-F) bond is the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org Fluorine is the most electronegative element, leading to significant polarization of the C-F bond. wikipedia.org

These unique characteristics have made organofluorine compounds indispensable in numerous applications. wikipedia.org An estimated one-fifth of all pharmaceuticals contain fluorine, including top-selling drugs like fluoxetine (B1211875) (Prozac) and ciprofloxacin. wikipedia.org The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity. numberanalytics.comnih.gov In agrochemicals, over half of the products contain C-F bonds, leveraging fluorine's ability to increase efficacy and stability. wikipedia.org Beyond life sciences, organofluorine compounds are critical in materials science, serving as the basis for fluoropolymers like Teflon, as well as refrigerants, solvents, and surfactants. wikipedia.orgmst.edu

Importance of Difluoromethylsulfonyl and Nitro Functionalities

The specific reactivity and utility of this compound are dictated by the interplay of its two key functional groups.

The difluoromethylsulfonyl group (-SO₂CF₂H) is a potent electron-withdrawing group. Its influence stems from the combined inductive effects of the highly electronegative fluorine and oxygen atoms, which pull electron density away from the attached aromatic ring. This group is a member of a broader class of fluorinated sulfones that are valuable reagents in modern synthesis. For example, the related compound, difluoromethyl 2-pyridyl sulfone, is noted for its ability to act as a building block in complex organic synthesis, contributing to improved bioactivity in pharmaceutical development. chemimpex.com The introduction of fluorine atoms is a key strategy for enhancing properties like lipophilicity and metabolic stability in drug design. innospk.com The difluoromethylsulfonyl moiety serves as a critical intermediate for introducing the difluoromethyl group into various molecular scaffolds.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, a property derived from the high electronegativity of its nitrogen and oxygen atoms. wikipedia.orgvaia.com Its presence on an aromatic ring has two major consequences for electrophilic aromatic substitution (EAS).

First, it is a strong deactivating group, meaning it reduces the reactivity of the benzene (B151609) ring toward incoming electrophiles. youtube.com It withdraws electron density from the ring through both the inductive effect (polarization of the sigma bond) and the resonance effect (delocalization of pi electrons), making the ring less nucleophilic. youtube.comnumberanalytics.com

Second, the nitro group is a meta-director. youtube.com Through resonance, it withdraws electron density most significantly from the ortho and para positions, leaving them with a partial positive charge. vaia.comquora.com Consequently, the meta position, while still deactivated, is relatively more electron-rich and thus the preferred site for electrophilic attack. quora.com Conversely, this strong deactivation of the ring toward electrophiles makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a suitable leaving group. wikipedia.orgnumberanalytics.com

Scope and Research Significance of the Compound

This compound is primarily valued as a synthetic intermediate or building block in chemical research. Its bifunctional nature—a strongly deactivated aromatic ring ripe for nucleophilic substitution and a source of the valuable difluoromethylsulfonyl moiety—makes it a versatile tool for constructing more complex molecules.

Research has demonstrated its utility in specialized synthetic transformations. For instance, related fluorinated sulfones are key to protocols for nucleophilic difluoro(sulfonato)methylation reactions, addressing a long-standing challenge in organic synthesis. lookchem.com The compound serves as a precursor for creating molecules with enhanced pharmacological or material properties conferred by the difluoromethylsulfonyl group.

Table 1: Physicochemical Properties of this compound Data is based on predicted values.

| Property | Value |

| CAS Number | 24906-74-9 |

| Molecular Formula | C₇H₅F₂NO₄S |

| Molecular Weight | 237.18 g/mol |

| Boiling Point | 386.7 ± 42.0 °C at 760 mmHg |

| Density | 1.536 ± 0.06 g/cm³ |

Source: lookchem.com

Properties

IUPAC Name |

1-(difluoromethylsulfonyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYJGQKFQRBEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611134 | |

| Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24906-74-9 | |

| Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Difluoromethylsulfonyl Nitrobenzene and Analogues

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of key functional groups onto a pre-existing aromatic scaffold. These are often foundational techniques in organic synthesis.

One of the primary methods for synthesizing 4-(difluoromethylsulfonyl)nitrobenzene is through the electrophilic nitration of a difluoromethylsulfonylbenzene precursor. Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. libretexts.orgyoutube.comyoutube.com In this process, a mixture of concentrated nitric acid and sulfuric acid is typically used to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.comyoutube.com

The reaction proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion after the loss of a water molecule. libretexts.orgyoutube.comyoutube.com

Electrophilic Attack: The electron-rich benzene (B151609) ring of the difluoromethylsulfonylbenzene attacks the nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the ring and yielding the final product. youtube.com

The difluoromethylsulfonyl group (-SO₂CF₂H) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. As a result, it directs incoming electrophiles, such as the nitronium ion, primarily to the meta-position. However, the synthesis of the para-substituted isomer, this compound, can also be achieved, though it may require specific reaction conditions or starting materials to favor this substitution pattern. For instance, if the starting material already has a directing group at the desired position, the nitration will proceed accordingly.

A general representation of the nitration of a substituted benzene is shown below:

General Reaction Scheme for Aromatic Nitration| Reactant | Reagents | Product |

|---|

This table illustrates the fundamental components of an aromatic nitration reaction.

An alternative direct approach involves introducing the difluoromethylsulfonyl group onto a nitrobenzene (B124822) molecule that is already functionalized. This can be accomplished through various methods, one of which involves the oxidation of a corresponding difluoromethylthioether. For example, 1-[(difluoromethyl)thio]-4-nitrobenzene can be oxidized to form this compound. lookchem.com

Another method involves the reaction of a suitable nitrobenzene derivative with a reagent that can provide the difluoromethylsulfonyl moiety. For instance, sodium difluoromethanesulfinate (HCF₂SO₂Na) can be used as a source for the difluoromethylsulfonyl group in reactions with activated nitroaromatic compounds.

The synthesis of related difluoromethoxy nitrobenzene compounds, such as 4-(difluoromethoxy)nitrobenzene, has been achieved by reacting 4-nitrophenol (B140041) with reagents like difluorochloromethane in the presence of a base and a phase transfer catalyst. sigmaaldrich.comgoogle.com While this produces a difluoromethoxy group rather than a difluoromethylsulfonyl group, the general principle of modifying a functionalized nitrobenzene is similar.

Advanced Difluoromethylation Techniques

Recent advancements in organic synthesis have led to the development of sophisticated methods for introducing the difluoromethyl group, often utilizing radical-based strategies. These techniques offer mild reaction conditions and broad substrate scope. nih.gov

Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated compounds. nih.govrsc.org These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which then reacts with the aromatic substrate.

Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and efficient way to generate radical species. mdpi.combeilstein-journals.orgnih.gov In this process, a photocatalyst, upon absorption of visible light, becomes electronically excited. This excited state can then engage in single-electron transfer (SET) processes with a suitable substrate to generate a radical ion. beilstein-journals.orgnih.gov

For difluoromethylation, a common strategy involves the reduction of a difluoromethyl precursor, such as a difluoromethyl sulfone, by the excited photocatalyst. mdpi.com This generates a difluoromethyl radical, which can then add to the aromatic ring. The resulting radical intermediate is then oxidized to the final product, and the photocatalyst is regenerated, completing the catalytic cycle.

Key Features of Photoredox Catalysis:

Mild Conditions: Reactions are often carried out at room temperature under visible light irradiation. mdpi.com

High Selectivity: These methods can offer high regioselectivity.

Broad Substrate Scope: A wide range of functional groups are tolerated. nih.govbeilstein-journals.org

A variety of difluoromethylating reagents have been developed for use in photoredox catalysis, including sulfone-based reagents which can be reduced to generate the •CF₂H radical. mdpi.com The choice of photocatalyst, solvent, and additives is crucial for the success of these reactions.

Single-electron transfer (SET) is a fundamental step in many radical reactions, including those used for difluoromethylation. beilstein-journals.orgnih.gov In the context of nitroaromatic compounds, SET processes can be initiated by various means, not just photoredox catalysis. For instance, some enzymatic systems can reduce nitroaromatic compounds via single-electron transfer. nih.govnih.gov

In a synthetic context, the reduction of a nitroaromatic compound can lead to a radical anion. nih.gov This species can then undergo further reactions. While this is more related to the reactivity of the nitro group itself, understanding these SET processes is crucial for designing synthetic routes. For the introduction of a difluoromethyl group, the key SET event is typically the one that generates the difluoromethyl radical from a suitable precursor. This radical can then be trapped by the nitroaromatic substrate.

The mechanism often involves the formation of a radical-radical cross-coupling between the difluoromethyl radical and a radical derived from the aromatic substrate. rsc.org This approach provides a direct and efficient pathway for C-H difluoromethylation under mild, transition-metal-free conditions. rsc.org

Nucleophilic Difluoromethylation Methods

Nucleophilic difluoromethylation provides a complementary approach to radical methods, often involving the generation of a difluoromethyl anion equivalent that reacts with an electrophilic substrate.

Sodium chlorodifluoroacetate (SCDA) is an inexpensive and readily available reagent that serves as a precursor to difluorocarbene (:CF₂) upon thermal decarboxylation. acs.orgorgsyn.org This electrophilic difluorocarbene can then be trapped by various nucleophiles. acs.org

This method has been effectively used for the difluoromethylation of thiols, phenols, nitrogen heterocycles, and phenylselenol. acs.orgnih.gov The reaction typically proceeds at elevated temperatures (e.g., 95 °C) in the presence of a base like potassium carbonate, without the need for a transition metal catalyst. acs.org The simplicity and cost-effectiveness of this protocol make it attractive for large-scale synthesis. acs.orgresearchgate.net For example, the difluoromethylation of 4-methoxythiophenol using SCDA has been successfully scaled up to a 10 mmol scale, yielding the product in 86% yield. acs.org

Table 2: Difluoromethylation of Heteroatom Nucleophiles with SCDA

| Entry | Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methoxythiophenol | Sulfur | 1-(Difluoromethylthio)-4-methoxybenzene | 92 |

| 2 | Thiophenol | Sulfur | (Difluoromethylthio)benzene | 88 |

| 3 | Indole | Nitrogen | 1-(Difluoromethyl)-1H-indole | 75 |

| 4 | Phenylselenol | Selenium | (Difluoromethylselanyl)benzene | 65 |

Yields are based on reported laboratory-scale reactions. acs.org

Fluoroalkyl sulfones, particularly difluoromethyl phenyl sulfone (PhSO₂CF₂H), are versatile reagents that can act as difluoromethyl anion ("CF₂H⁻") equivalents. cas.cnacs.org The acidity of the C-H bond in PhSO₂CF₂H allows for deprotonation with a suitable base, generating a nucleophilic species that can react with various electrophiles.

This strategy has been employed for the nucleophilic difluoromethylation of primary alkyl halides through a substitution-reductive desulfonylation sequence. acs.org Furthermore, alkoxide-induced nucleophilic difluoromethylation of aldehydes, ketones, and imines has been achieved using fluoroalkyl sulfones. organic-chemistry.org The reactivity of these sulfone-based reagents can be influenced by the nature of the fluoroalkyl group and the reaction conditions. For instance, while PhSO₂CF₂H serves as a "CF₂H⁻" source, other sulfones like trifluoromethyl phenyl sulfone (PhSO₂CF₃) can be used for trifluoromethylation. organic-chemistry.org The choice of base and solvent is critical for optimizing the reaction yields. organic-chemistry.org

Transition-Metal-Catalyzed Difluoromethylation

Transition-metal catalysis offers mild and efficient pathways for the formation of C-CF₂H bonds, often with high functional group tolerance.

Nickel-catalyzed cross-electrophile coupling has recently been developed for the difluoromethylation of (hetero)aryl bromides using difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as the difluoromethyl source. nih.govchemrxiv.orgacs.org This method is advantageous as it utilizes a crystalline, sustainably sourced reagent and proceeds under mild conditions. nih.govchemrxiv.org

The reaction has a broad scope, accommodating a diverse range of heteroaryl bromides and precursors to preclinical pharmaceuticals, with an average yield of 67 ± 16%. nih.govchemrxiv.org Mechanistic investigations have revealed that the reaction proceeds via the formation of a difluoromethyl radical (•CF₂H), not difluorocarbene. nih.govacs.org The coordination of the pyridyl group to the nickel catalyst is believed to be essential for the reactivity of the sulfone reagent. nih.govacs.org This method represents a significant advancement in cross-electrophile coupling, as sulfones are not common electrophiles in such reactions. nih.gov

Table 3: Nickel-Catalyzed Difluoromethylation of Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromobenzonitrile | 4-(Difluoromethyl)benzonitrile | 78 |

| 2 | 2-Bromo-6-methoxynaphthalene | 2-(Difluoromethyl)-6-methoxynaphthalene | 71 |

| 3 | 3-Bromopyridine | 3-(Difluoromethyl)pyridine | 65 |

| 4 | 5-Bromo-1,3-benzodioxole | 5-(Difluoromethyl)-1,3-benzodioxole | 80 |

Data from a study on Ni-catalyzed cross-electrophile coupling. chemrxiv.org

An iron-catalyzed method for the difluoromethylation of arylzincs has been developed, also utilizing difluoromethyl 2-pyridyl sulfone as the reagent. acs.orgacs.orgnih.gov This approach is notable for its use of an inexpensive and environmentally benign iron catalyst. acs.orgacs.org The reaction proceeds at low temperatures and demonstrates broad substrate scope, tolerating both electron-rich and electron-poor arylzinc reagents. acs.orgcas.cn

The reaction involves the selective cleavage of the C–S bond of the sulfone reagent. acs.orgacs.org While the precise mechanism is still under investigation, experimental evidence, including the use of a radical clock, suggests the involvement of radical species in the catalytic cycle. acs.orgcas.cn The protocol has been shown to be scalable, with successful reactions conducted on an 8.0 mmol scale without a significant decrease in yield. cas.cn This method provides a valuable and practical alternative to other transition-metal-catalyzed difluoromethylation reactions. acs.orgcas.cn

Table 4: Iron-Catalyzed Difluoromethylation of Arylzincs

| Entry | Arylzinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylzinc chloride | Difluoromethylbenzene | 85 |

| 2 | 4-Methoxyphenylzinc chloride | 1-(Difluoromethyl)-4-methoxybenzene | 92 |

| 3 | 4-Chlorophenylzinc chloride | 1-Chloro-4-(difluoromethyl)benzene | 78 |

| 4 | 2-Thienylzinc chloride | 2-(Difluoromethyl)thiophene | 65 |

Yields are based on optimized reaction conditions reported in the literature. acs.orgcas.cn

Synthesis of Precursors and Related Compounds

The assembly of the target sulfone is not a trivial one-step process but rather the culmination of preparing specialized reagents and substrates. The following sections detail the synthesis of crucial precursors that are instrumental in building the this compound structure.

Difluoromethylsulfonyl chloride (HCF₂SO₂Cl) is a key reagent for introducing the HCF₂SO₂- moiety. A widely employed method for its preparation is the chlorooxidation of a suitable sulfide (B99878) precursor, such as difluoromethyl benzyl (B1604629) sulphide. quickcompany.in This process involves reacting the sulfide with chlorine gas in the presence of water and a water-immiscible organic solvent. quickcompany.in

An alternative general route to arylsulfonyl chlorides that can be adapted for related structures involves the reaction of an arylamine with a diazotizing agent, followed by treatment with sulfur dioxide in the presence of a catalyst like cuprous chloride. orgsyn.org For instance, substituted anilines can be converted to their corresponding arylsulfonyl chlorides in good yields. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of Difluoromethylsulfonyl Chloride quickcompany.in

| Parameter | Value/Condition |

| Starting Material | Difluoromethyl benzyl sulphide |

| Reagent | Chlorine gas |

| Medium | Water and a water-immiscible organic solvent (e.g., methylene (B1212753) chloride) |

| Temperature | -30°C to -10°C |

| Reaction Time | 6 - 8 hours |

| Workup | Phase separation followed by distillation |

| Typical Yield | ~72.6% |

This interactive table summarizes the key conditions for the chlorooxidation synthesis of HCF₂SO₂Cl.

The synthesis of this compound can be achieved by derivatizing a nitrobenzene precursor. One of the most direct methods involves the oxidation of a corresponding sulfide. The precursor, 4-(difluoromethylthio)nitrobenzene, also known as (difluoromethyl)(4-nitrophenyl)sulfane, serves as the immediate substrate for this transformation. chemscene.com The oxidation of sulfides to sulfones is a fundamental and efficient reaction in organic synthesis. nih.gov This transformation is typically accomplished using strong oxidizing agents. Green and effective methods often employ hydrogen peroxide, sometimes in conjunction with a catalyst, to achieve high yields of the desired sulfone. organic-chemistry.org

Another synthetic strategy involves building the sulfone from difluoromethyl phenyl sulfone (PhSO₂CF₂H). This versatile reagent can undergo nucleophilic substitution. For example, it can be used to synthesize complex heterocyclic structures bearing both a nitro-aryl group and a difluoromethylsulfonyl moiety, such as 1-(difluoro(phenylsulfonyl)methyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole. nih.gov This demonstrates how a pre-formed difluoromethyl sulfone can be joined with a nitro-substituted precursor.

Furthermore, difluoromethyl phenyl sulfone itself is prepared via a two-step process starting from sodium thiophenoxide and chlorodifluoromethane (B1668795), followed by oxidation of the resulting sulfide. cas.cn This highlights the multi-step nature of creating these specialized reagents.

S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) is a stable and efficient reagent for radical difluoromethylthiolation. nih.gov Its synthesis has been developed on a large scale, making it an accessible tool for introducing the SCF₂H group. The preparation is a two-step process starting from inexpensive commodity chemicals: sodium benzenesulfinate, benzyl mercaptan, and chlorodifluoromethane (HCF₂Cl). quickcompany.innih.gov A key step in this protocol is the controlled chlorination of the precursor to generate the critical intermediate [HCF₂SCl], which requires careful management of both the amount of chlorine and the reaction temperature. nih.gov

Table 2: Scalable Synthesis of PhSO₂SCF₂H nih.gov

| Step | Reactants | Key Conditions | Product |

| 1 | Benzyl mercaptan, HCF₂Cl | Generation of BnSCF₂H | Benzyl difluoromethyl sulfide |

| 2 | BnSCF₂H, Chlorine | Generation of [HCF₂SCl] intermediate at -20°C | Difluoromethylsulfenyl chloride |

| 3 | [HCF₂SCl], Sodium benzenesulfinate | Reaction in CHCl₃, stirred for 8h | S-(Difluoromethyl)benzenesulfonothioate |

This interactive table outlines the multi-step synthesis of the difluoromethylthiolation reagent.

The primary application of PhSO₂SCF₂H is as a radical precursor. It is used in the difluoromethylthiolation of various organic molecules, including electron-rich aromatic and heteroaromatic hydrocarbons, as well as olefins and alkyl carboxylic acids. nih.gov This reagent provides a valuable pathway for creating molecules containing the difluoromethylthio group, which can then be oxidized to the corresponding sulfone.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign. The synthesis of sulfones, including this compound, is increasingly being evaluated through the lens of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govnih.gov

A major goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. For sulfone synthesis, several greener alternatives have been explored.

Aqueous Systems: Water is considered an ideal green solvent due to its abundance, non-toxicity, and safety. Catalyst-free sulfonylation reactions have been successfully developed in water, producing β-sulfone derivatives in excellent yields with nitrogen as the only byproduct. rsc.org The oxidation of sulfides to sulfones is also amenable to aqueous conditions, often using hydrogen peroxide as the oxidant, which yields water as the only byproduct.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. Solid-state oxidation of sulfides to sulfones has been achieved using stable and inexpensive reagents like the urea-hydrogen peroxide adduct. organic-chemistry.org These methods are not only environmentally friendly but also often proceed with high efficiency.

While not yet specifically documented for this compound, these solvent-free and aqueous methodologies for sulfone synthesis represent promising strategies that could be adapted to make its production more sustainable. nih.govrsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.comyoutube.com Reactions with high atom economy are inherently less wasteful. youtube.comyoutube.com

Addition Reactions: These are the most atom-economical reactions, as all reactant atoms are incorporated into the final product, resulting in a 100% atom economy. youtube.com

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate byproducts, meaning not all reactant atoms end up in the desired product. youtube.com

Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethylsulfonyl Nitrobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 4-(difluoromethylsulfonyl)nitrobenzene ring is a challenging transformation due to the presence of two strongly deactivating groups. These groups withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Regioselectivity Directing Effects of the Nitro and Difluoromethylsulfonyl Groups

Both the nitro group and the sulfonyl group are known to be deactivating and meta-directing in electrophilic aromatic substitution reactions. lookchem.comorgsyn.orgyoutube.comgoogle.com This directing effect arises from their strong electron-withdrawing nature, which is exerted through both inductive and resonance effects.

The nitro group (-NO₂) deactivates the entire ring, but the deactivation is most pronounced at the ortho and para positions relative to the nitro group. This is because the resonance structures of the sigma complex intermediate for ortho and para attack place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. masterorganicchemistry.com Consequently, electrophilic attack is directed to the meta position, where this unfavorable interaction is avoided.

Similarly, the difluoromethylsulfonyl group (-SO₂CF₂H) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. youtube.com The sulfur atom in the sulfonyl group is in a high oxidation state and, coupled with the inductive pull of the difluoromethyl group, it strongly deactivates the aromatic ring. Like the nitro group, the -SO₂CF₂H group is also a meta-director for electrophilic aromatic substitution.

In this compound, both substituents are para to each other. Therefore, they direct incoming electrophiles to the positions that are meta to them. The positions meta to the nitro group are at C2 and C6. The positions meta to the difluoromethylsulfonyl group are also at C2 and C6. Thus, both groups cooperatively direct incoming electrophiles to the C2 and C6 positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substituent | Position on Ring | Directing Effect | Preferred Position for Electrophilic Attack |

| -NO₂ | C1 | meta-director | C3, C5 |

| -SO₂CF₂H | C4 | meta-director | C2, C6 |

| Combined Effect | C2, C6 |

Mechanism of Nitronium Ion (NO₂⁺) Attack and Sigma Complex Formation

The nitration of an aromatic compound typically involves the reaction with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comcas.cnyoutube.com The mechanism of nitration of this compound follows the general pathway for electrophilic aromatic substitution.

Step 1: Generation of the Nitronium Ion Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Step 2: Nucleophilic Attack and Sigma Complex Formation The electron-poor aromatic ring of this compound attacks the nitronium ion. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.netyoutube.com The attack will occur at the C2 (or C6) position as directed by both the nitro and difluoromethylsulfonyl groups.

The stability of the sigma complex is a key factor in determining the reaction rate and regioselectivity. For attack at the C2 position, the positive charge in the resonance structures of the sigma complex is distributed over the remaining carbon atoms of the ring. Crucially, the positive charge does not reside on the carbons bearing the strongly electron-withdrawing nitro or difluoromethylsulfonyl groups, which would be highly energetically unfavorable.

Step 3: Deprotonation and Re-aromatization A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. This step restores the aromaticity of the ring, leading to the formation of the product, 1,3-dinitro-4-(difluoromethylsulfonyl)benzene.

Influence of Substituents on Reaction Rate and Product Distribution

The presence of two strong deactivating groups on the benzene ring makes electrophilic aromatic substitution on this compound significantly slower than on benzene itself. The electron-withdrawing nature of both the nitro and difluoromethylsulfonyl groups reduces the nucleophilicity of the aromatic ring, thereby increasing the activation energy for the attack by an electrophile. nih.gov

The introduction of further substituents onto the this compound ring would further modify the reaction rate and potentially the product distribution.

Electron-donating groups (EDGs) would increase the reactivity of the ring towards electrophilic attack. The position of the EDG would determine the regioselectivity of the subsequent substitution.

Further electron-withdrawing groups (EWGs) would further deactivate the ring, making subsequent electrophilic substitution even more difficult.

The steric bulk of any existing or incoming substituents can also play a role in the product distribution. For instance, if a bulky substituent is already present on the ring, it may hinder attack at the adjacent positions.

Nucleophilic Reactivity and Transformations

The highly electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic attack. This reactivity is the basis for several important chemical transformations.

Reduction of the Nitro Group to Amine Functionality

The nitro group of this compound can be reduced to an amine group (-NH₂) to form 4-(difluoromethylsulfonyl)aniline. This transformation is a common and important reaction in organic synthesis, as aromatic amines are versatile intermediates. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. youtube.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of nitro groups.

Given the presence of the difluoromethylsulfonyl group, care must be taken to choose a reducing agent that will not affect this functionality. Many of the common methods for nitro group reduction are generally compatible with sulfonyl groups.

Table 2: Potential Reagents for the Reduction of the Nitro Group in this compound

| Reagent | Conditions | Comments |

| H₂/Pd-C | Catalytic | Generally effective and clean. |

| Sn/HCl | Acidic | A traditional and robust method. |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral | Often used for its selectivity. |

| Na₂S₂O₄ | Aqueous solution | A milder reducing agent. |

| SnCl₂ | Acidic or neutral | Can be used for selective reductions. |

The resulting 4-(difluoromethylsulfonyl)aniline is a valuable synthetic intermediate.

Nucleophilic Displacement at the Aromatic Ring

The strong electron-withdrawing effects of the nitro and difluoromethylsulfonyl groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). In this type of reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of a leaving group.

For this compound itself, there is no inherent leaving group other than a hydrogen atom. However, if a suitable leaving group, such as a halogen, were present on the ring, it would be susceptible to displacement by a nucleophile. The activating effect of the nitro and sulfonyl groups is most pronounced when they are ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.

For instance, in a hypothetical compound like 1-fluoro-2,4-dinitro-5-(difluoromethylsulfonyl)benzene, the fluorine atom would be highly activated towards nucleophilic displacement due to the presence of the two nitro groups and the difluoromethylsulfonyl group in positions that can stabilize the intermediate.

Reactions Involving the Difluoromethylsulfonyl Group

The difluoromethylsulfonyl group (–SO₂CF₂H) in this compound is a robust and highly electron-withdrawing moiety. nih.gov Its primary reactivity centers on the cleavage of the carbon-sulfur (C–S) bond. This cleavage can be induced under different conditions to generate reactive species. For instance, under photoredox catalysis, aryl difluoromethyl sulfones can undergo a reduction process that leads to the homolytic cleavage of the C–S bond, releasing a difluoromethyl radical. researchgate.netresearchgate.net

Alternatively, related sulfone-containing reagents have been shown to act as precursors to difluorocarbene (:CF₂). google.com This transformation typically occurs under basic conditions, where the sulfonyl group is eliminated. While the primary role of the difluoromethylsulfonyl group is often to serve as a source for the CF₂H radical, desulfonylation reactions represent another pathway for its reactivity, leading to the formation of new carbon-carbon bonds. stackexchange.com

Radical Chemistry and Its Pathways

The presence of two strongly electron-withdrawing groups makes this compound a key substrate for investigations into radical chemistry. The molecule can initiate or participate in radical reactions through pathways involving either the difluoromethylsulfonyl group or the nitro group.

A significant pathway in the radical chemistry of aryl difluoromethyl sulfones is the generation of the difluoromethyl radical (•CF₂H). This is commonly achieved through visible light photoredox catalysis. researchgate.netresearchgate.net In a typical mechanism, a photocatalyst, such as fac-Ir(ppy)₃, absorbs light and enters an excited state. This excited photocatalyst is a potent reductant and can transfer a single electron to the aryl difluoromethyl sulfone. This electron transfer results in the formation of a radical anion, which rapidly fragments through the cleavage of the C–S bond to release the •CF₂H radical and an arylsulfinate anion. researchgate.net

The generated difluoromethyl radical is a highly reactive species that can engage in various synthetic transformations. A primary application is the C-H difluoromethylation of heteroarenes, where the •CF₂H radical adds to the heterocycle to form a radical intermediate, which is then oxidized to the final product, regenerating the photocatalyst. researchgate.netnih.gov This method is particularly valuable for the late-stage functionalization of complex molecules and the synthesis of radiolabeled compounds for positron emission tomography (PET) when using ¹⁸F-labeled precursors. researchgate.netresearchgate.net

| Step | Description | Key Species |

|---|---|---|

| 1. Photoexcitation | The photocatalyst (PC) absorbs visible light to form an excited state (PC). | PC, PC |

| 2. Reductive Quenching | The excited photocatalyst is oxidized by a sacrificial electron donor (e.g., an amine), generating a reduced photocatalyst (PC⁻•). | PC*, Amine, PC⁻• |

| 3. Electron Transfer | The reduced photocatalyst transfers an electron to the aryl difluoromethyl sulfone (ArSO₂CF₂H). | PC⁻•, ArSO₂CF₂H |

| 4. Radical Generation | The resulting radical anion [ArSO₂CF₂H]⁻• fragments, cleaving the C–S bond to form the difluoromethyl radical (•CF₂H) and an arylsulfinate anion. | [ArSO₂CF₂H]⁻•, •CF₂H, ArSO₂⁻ |

| 5. Radical Addition | The •CF₂H radical adds to a substrate (e.g., heteroarene). | •CF₂H, Substrate |

| 6. Oxidation & Product Formation | The resulting radical adduct is oxidized, and after deprotonation, yields the difluoromethylated product. | Radical Adduct, Product |

The reactions of this compound involve several key radical intermediates. As discussed, the •CF₂H radical is central to its difluoromethylating capacity under photoredox conditions. researchgate.net The subsequent addition of this radical to a substrate, such as an N-containing heteroarene, generates a heteroaryl-CF₂H radical intermediate, which is a precursor to the final product. researchgate.net

Furthermore, the nitroaromatic scaffold itself can form a stable radical species. Electron Paramagnetic Resonance (EPR) spectroscopy studies have shown that nitrobenzene (B124822) can accept an electron from various organic bases to form a stable nitrobenzenide radical anion. rsc.orgorganic-chemistry.org This suggests that this compound can also form a corresponding radical anion intermediate at the nitro group, [1•–][X+], under appropriate reductive conditions. The stability of this radical anion is due to the delocalization of the unpaired electron over the aromatic ring and the nitro group. rsc.org The characterization of these transient species through techniques like EPR spectroscopy has been pivotal in elucidating the underlying reaction mechanisms. stackexchange.com

Single Electron Transfer (SET) is a fundamental process in the radical chemistry of this compound. Two distinct SET pathways can be identified based on the reactive site.

SET to the Difluoromethylsulfonyl Group: In photoredox-catalyzed reactions, the process is initiated by an SET from the reduced form of a photocatalyst to the sulfone moiety. researchgate.netstackexchange.com This reductive activation leads to the C–S bond fragmentation and the generation of the difluoromethyl radical. This pathway is an example of an outer-sphere electron transfer mechanism. organic-chemistry.org

SET to the Nitro Group: An alternative SET process can occur directly at the nitro group. Studies have demonstrated that nitrobenzene can undergo a direct SET from anionic organic bases (like lithium, sodium, or potassium hexamethyldisilazide) to form a stable nitrobenzenide radical ion-pair. rsc.orgorganic-chemistry.org This process establishes nitroarenes as versatile radical precursors under mild, metal-free conditions. For this compound, this implies that the molecule can act as an electron acceptor at the nitro-substituted ring, initiating radical transformations independent of the sulfonyl group's reactivity.

Functional Group Interconversions and Derivatizations

The nitro group of this compound is a versatile functional handle that can be converted into a variety of other nitrogen-containing groups, most commonly the amino group (–NH₂). The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. wikipedia.orgacs.org A key challenge is the chemoselective reduction of the nitro group in the presence of other potentially reducible functionalities, such as the sulfone.

Fortunately, the sulfone group is generally stable under many conditions used for nitro group reduction. sci-hub.segoogle.com This allows for the selective synthesis of 4-(difluoromethylsulfonyl)aniline. Common methods for this transformation include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is a highly efficient method. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron powder or zinc dust in the presence of an acid like acetic acid or hydrochloric acid are classic and cost-effective methods for nitro reduction. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide can be used for selective reductions, particularly in polynitro compounds (Zinin reduction). commonorganicchemistry.comechemi.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst can also effect the reduction. wikipedia.org

The reduction proceeds through intermediate species such as nitroso (–NO) and hydroxylamino (–NHOH) compounds. nih.gov Under specific conditions, these intermediates can be isolated. For example, using zinc dust with ammonium chloride can lead to the formation of the corresponding N-arylhydroxylamine. wikipedia.org Further reduction of the amine or derivatization can lead to a wide range of other functionalities.

| Reagent System | Primary Product | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd/C | Amine (Aniline) | High efficiency, common industrial method. | commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Amine (Aniline) | Cost-effective, classic Béchamp reduction. | commonorganicchemistry.com |

| SnCl₂ / HCl | Amine (Aniline) | Mild conditions, good for laboratory scale. | wikipedia.org |

| Zn / NH₄Cl | N-Arylhydroxylamine | Allows for isolation of the hydroxylamine (B1172632) intermediate. | wikipedia.org |

| Na₂S / H₂O | Amine (Aniline) | Useful for selective reduction in polynitroarenes (Zinin Reduction). | echemi.com |

Modifications and Reactions at the Sulfonyl Moiety

One of the notable reactions involving the sulfonyl moiety in a closely related derivative is its function as a difluorocarbene precursor. Specifically, p-nitrophenyl chlorodifluoromethyl sulfone has been identified as an effective reagent for difluorocarbene generation. cas.cn This transformation involves the cleavage of the carbon-sulfur bond, facilitated by the presence of the activating p-nitro group on the aromatic ring. The reaction proceeds under specific conditions to release difluorocarbene (:CF₂), which can then participate in various cycloaddition and insertion reactions.

The general mechanism for this process involves the removal of the acidic proton from the chlorodifluoromethyl group, followed by the elimination of the sulfinate anion to generate the difluorocarbene. The presence of the nitro group enhances the stability of the departing sulfinate anion, thereby promoting the reaction.

While direct modifications of the sulfonyl group (e.g., reduction to a sulfoxide (B87167) or sulfide) in this compound are not extensively documented in the available literature, the cleavage of the C-S bond represents a significant mode of reactivity at this functional group. This reactivity underscores the utility of nitrophenyl difluoromethyl sulfones as precursors for generating valuable fluorinated building blocks.

Below is a data table summarizing the role of a p-nitrophenyl sulfonyl derivative in generating difluorocarbene.

| Precursor | Reagents and Conditions | Reactive Intermediate | Application | Reference |

| p-Nitrophenyl chlorodifluoromethyl sulfone | Base | Difluorocarbene (:CF₂) | O- and N-difluoromethylation | cas.cn |

It is important to note that the reactivity of the sulfonyl moiety is intrinsically linked to the other functional groups present in the molecule. The electronic effects of the nitro and difluoromethyl groups are crucial in dictating the course of these transformations. Further research may uncover a broader range of reactions at the sulfonyl center of this compound, including nucleophilic substitution at the sulfur atom or reduction of the sulfonyl group itself.

Computational Chemistry and Theoretical Studies of 4 Difluoromethylsulfonyl Nitrobenzene and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like DFT are standard for predicting molecular structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Table 1: Hypothetical Optimized Geometric Parameters for 4-(Difluoromethylsulfonyl)nitrobenzene No published data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

| Parameter | Value (Å or °) |

|---|---|

| C-S Bond Length | Data not available |

| S-O Bond Length | Data not available |

| C-N Bond Length | Data not available |

| N-O Bond Length | Data not available |

| C-S-C Bond Angle | Data not available |

| O-S-O Bond Angle | Data not available |

HOMO-LUMO Analysis and Molecular Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's propensity for charge transfer. For instance, in studies of other complex organic molecules, a small HOMO-LUMO gap is interpreted as a sign of high chemical reactivity and polarizability. The analysis involves identifying the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. researchgate.net For this compound, the electron-withdrawing nature of both the nitro and difluoromethylsulfonyl groups would be expected to significantly influence the energies and distributions of these frontier orbitals. However, specific calculated energy values for the HOMO, LUMO, and the energy gap of this compound have not been reported.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound No published data is available for this compound. The table below is a placeholder for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Atomic Charge Distribution and Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) maps are vital for identifying the sites of electrophilic and nucleophilic attack on a molecule. These maps visualize the charge distribution, with negative potential regions (typically colored red) indicating electron-rich areas prone to electrophilic attack, and positive regions (blue) indicating electron-poor areas susceptible to nucleophilic attack. In nitro-containing compounds, large negative electrostatic potentials are consistently found near the electronegative oxygen atoms of the nitro group. For this compound, an MEP analysis would likely reveal significant negative potential around the oxygen atoms of both the nitro and sulfonyl groups, while the hydrogen of the difluoromethyl group and the aromatic ring protons would exhibit positive potential. A detailed analysis of the Mulliken atomic charges or Natural Bond Orbital (NBO) charges would quantify the charge on each atom but is not available.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule and the non-covalent interactions within it are key to its behavior.

Weak Hydrogen Bonding Involving the Difluoromethyl Group

The C-H bond in a difluoromethyl (CHF2) group can be sufficiently acidic to act as a donor in weak hydrogen bonds, particularly when adjacent to strong electron-withdrawing groups like a sulfonyl group. nanobioletters.com This type of C-H···O interaction can play a role in stabilizing specific conformations. Studies on other molecules have shown that intramolecular hydrogen bonding can be detected and characterized. researchgate.net In this compound, the potential for an intramolecular hydrogen bond between the hydrogen of the CHF2 group and an oxygen atom of the ortho-nitro group does not exist due to their para-substitution. However, intermolecular C-H···O hydrogen bonds could be a significant factor in the crystal packing of the solid state. There are currently no specific studies that analyze these potential interactions for this molecule.

Mechanistic Insights from Computational Modeling

Computational modeling provides powerful tools to elucidate complex reaction mechanisms at a molecular level. For this compound and its derivatives, theoretical studies can map out potential energy surfaces, identify intermediates, and characterize the transition states that govern reaction rates and pathways.

The characterization of transition states (TS) is a cornerstone of computational reaction dynamics, offering a picture of the highest energy point along a reaction coordinate. Finding these saddle points on the potential energy surface is a challenging but essential task in computational chemistry. github.io Methods such as Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) and relaxed potential energy scans are employed to locate TS geometries. github.io Once a potential TS is found, a frequency calculation is necessary to confirm it is a true first-order saddle point, which should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com Further confirmation that the identified transition state connects the desired reactants and products can be achieved through Intrinsic Reaction Coordinate (IRC) calculations. github.io

For reactions involving the sulfonyl group, such as sulfuryl transfer or nucleophilic substitution, Density Functional Theory (DFT) is a commonly used method to compute energy profiles and characterize transition state structures. researchgate.netnih.gov For instance, in a sulfuryl transfer reaction, kinetic isotope effects can be computationally modeled to infer the degree of bond fission and formation in the transition state. nih.gov Studies on related systems, like the transfer of a sulfuryl group from p-nitrophenyl sulfate, indicate that enzymatic and uncatalyzed reactions can proceed through very similar transition states, featuring significant S-O bond fission. nih.gov DFT calculations can elucidate the energy barriers for various steps, such as the oxidative addition in metal-catalyzed reactions involving sulfonyl compounds. researchgate.net By applying these computational techniques to this compound, researchers can model its reactions, such as nucleophilic aromatic substitution or transformations of the difluoromethylsulfonyl group, providing detailed mechanistic insights.

Computational chemistry offers robust methods for investigating the formation, stability, and reactivity of radical species. rsc.org The stability of a radical derived from this compound, likely formed via homolytic cleavage of the C-S bond or S-C bond within the sulfonyl group, can be assessed using DFT calculations. researchgate.net The choice of functional, such as B3LYP or M06-2X, and basis set is crucial for obtaining accurate results for open-shell systems. rsc.orgresearchgate.net

Key properties that can be predicted computationally include:

Bond Dissociation Energies (BDEs): Calculation of BDEs helps identify the weakest bond and the most likely site for radical formation. rsc.org

Spin Density Distribution: This analysis reveals how the unpaired electron is distributed across the radical, indicating the most reactive sites. For arylsulfinyl radicals, computations show the singly occupied molecular orbital (SOMO) is often a π* orbital primarily localized on the sulfur and oxygen atoms. acs.org

Radical Stabilization Energy (RSE): RSE quantifies the stability of a radical relative to a reference compound, providing a measure of its persistence.

The reactivity of sulfonyl radicals, such as their addition to double bonds, is an area of active study. acs.org Theoretical investigations have shown that the electrophilicity of the sulfonyl radical favors its addition to π-systems over the corresponding sulfinyl radical. nih.gov The presence of the electron-withdrawing difluoromethyl and nitro groups on the benzene (B151609) ring would significantly influence the electronic properties and, consequently, the stability and reactivity of any radical intermediates. The high electronegativity of fluorine atoms can stabilize adjacent radicals. numberanalytics.com Computational models can predict the reaction pathways and energy barriers for reactions involving these radicals, guiding synthetic efforts. nih.govrsc.org DFT modeling can also be used to estimate the radiolytic stability of molecules by analyzing their electron density distribution, which is a key consideration for compounds in high-radiation environments. mdpi.com

Prediction of Reactivity and Selectivity

Computational methods are increasingly used not only to explain observed reactivity but also to predict the outcomes of reactions and the properties of novel compounds before they are synthesized. This predictive power is invaluable in the design of new molecules with desired functions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or other properties, such as toxicity. researchgate.net These models are essential for predicting the effects of new or untested chemicals, thereby reducing the need for extensive animal testing. researchgate.net For nitroaromatic compounds, QSAR studies are frequently used to predict toxicity. mdpi.comnih.gov

A QSAR model is built by developing a mathematical relationship between a set of molecular descriptors and an observed activity. These descriptors can be calculated from the molecular structure and fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and partial charges on atoms. mdpi.com For nitroaromatics, E_LUMO is often a key descriptor, as it relates to the compound's electrophilicity and ability to accept electrons. mdpi.com

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP or K_OW) is the most common descriptor in this class, quantifying the lipophilicity of a compound, which affects its absorption and distribution in biological systems. mdpi.com

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular connectivity indices, and van der Waals surface area. mdpi.comnih.gov

For analogues of this compound, a QSAR model could be developed to predict a specific endpoint, such as toxicity or insecticidal activity. nih.gov The table below lists common descriptors used in QSAR studies of nitroaromatic compounds.

| Descriptor Category | Descriptor Name | Symbol/Abbreviation | Significance in QSAR Models of Nitroaromatics |

| Hydrophobicity | Octanol-Water Partition Coefficient | logP / logK_OW | Measures lipophilicity, affecting membrane permeability and bioaccumulation. mdpi.com |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Relates to electrophilicity and susceptibility to nucleophilic attack or reduction. mdpi.com |

| Electronic | Energy of Highest Occupied Molecular Orbital | E_HOMO | Relates to the ability to donate electrons. mdpi.com |

| Electronic | Dipole Moment | Dm | Indicates molecular polarity, which influences solubility and interactions. nih.gov |

| Constitutional | Number of Nitro Groups | nNO₂ | Directly relates to the characteristic reactivity and metabolic pathways of nitroaromatics. nih.gov |

| Topological | First Order Valence Molecular Connectivity Index | ¹Xᵥ | Encodes information about the degree of branching and connectivity in the molecule. mdpi.com |

| Steric/Geometrical | Van der Waals Surface Area | VSA | Relates to the size of the molecule and potential for steric interactions. nih.gov |

These models, once validated, can be used to screen virtual libraries of this compound analogues, prioritizing the synthesis of compounds with the most promising predicted activity.

Building on the principles of QSAR and mechanistic modeling, computational chemistry allows for the rational, in silico design of new derivatives of this compound. This process involves proposing structural modifications and then calculating the expected properties of the new molecules to see if they meet specific design objectives.

The design process typically follows these steps:

Identify a Target Property: The goal might be to enhance a specific biological activity (e.g., insecticidal potency), improve physical properties (e.g., solubility), or reduce undesirable effects (e.g., toxicity). nih.gov

Propose Structural Modifications: Based on mechanistic understanding and QSAR insights, modifications are made to the parent structure. For this compound, this could involve changing the substitution pattern on the aromatic ring, replacing the nitro group with other electron-withdrawing groups, or altering the fluorination pattern on the methylsulfonyl group.

Computational Screening: The designed analogues are then evaluated computationally. This can range from calculating simple QSAR descriptors to performing more complex simulations like molecular docking. Molecular docking predicts how a molecule might bind to the active site of a target protein, providing insights into its potential biological efficacy. nih.gov For example, sulfone derivatives have been designed as novel insecticides, with molecular docking and 3D-QSAR models used to predict and rationalize their activity. nih.gov

Prioritization for Synthesis: Based on the computational results, the most promising candidates are selected for chemical synthesis and experimental testing. This approach significantly reduces the time and resources required for discovering new functional molecules compared to traditional trial-and-error synthesis. rsc.orgnih.gov

This iterative cycle of design, computational evaluation, synthesis, and testing accelerates the development of new chemical entities with tailored properties, whether for applications in medicine, agriculture, or materials science. nih.gov

Spectroscopic Characterization Methodologies for 4 Difluoromethylsulfonyl Nitrobenzene and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be utilized to identify and distinguish the different types of protons in the 4-(Difluoromethylsulfonyl)nitrobenzene molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

For the aromatic region, the protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current and the two strongly electron-withdrawing groups (nitro and difluoromethylsulfonyl). The para-substitution pattern would likely result in a characteristic AA'BB' system, appearing as two complex multiplets or doublets of doublets. The protons ortho to the nitro group would be expected at the lowest field, followed by those ortho to the sulfonyl group.

The proton of the difluoromethyl group (-CHF₂) would produce a distinct signal, a triplet, due to coupling with the two equivalent fluorine atoms (J-coupling). The chemical shift of this proton would be informative about the electronic environment created by the adjacent sulfonyl group.

Table 5.1.1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H (ortho to NO₂) | Downfield | Doublet of Doublets (or multiplet) | JH-H |

| Aromatic-H (ortho to SO₂CF₂H) | Downfield | Doublet of Doublets (or multiplet) | JH-H |

Note: This table is predictive as experimental data is unavailable.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an essential tool for characterizing fluorine-containing compounds due to its high sensitivity and the wide range of chemical shifts. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.

This signal would appear as a doublet, a result of its coupling to the single proton of the difluoromethyl group (²JF-H). The chemical shift of this resonance provides a sensitive probe of the electronic environment around the fluorine nuclei.

Table 5.1.2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

Note: This table is predictive as experimental data is unavailable.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. In the spectrum of this compound, distinct signals would be expected for each unique carbon atom.

The aromatic region would display four signals: one for the ipso-carbon attached to the nitro group (C-NO₂), one for the ipso-carbon attached to the sulfonyl group (C-SO₂), and one for each of the two non-equivalent aromatic C-H carbons. The chemical shifts of these carbons are heavily influenced by the electron-withdrawing nature of the substituents. The carbon of the difluoromethyl group (-CHF₂) would appear as a triplet in the proton-coupled spectrum due to one-bond coupling with the two fluorine atoms (¹JC-F).

Table 5.1.3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Coupling Constant (Hz) |

|---|---|---|---|

| C -NO₂ (ipso) | Downfield | Singlet | - |

| C -SO₂CF₂H (ipso) | Downfield | Singlet | - |

| Aromatic C -H | Aromatic region | Doublet | ¹JC-H |

| Aromatic C -H | Aromatic region | Doublet | ¹JC-H |

Note: This table is predictive as experimental data is unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro, sulfonyl, and C-F groups.

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations, expected in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-F Bonds: Strong absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 5.2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1340 | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1330 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1140 | Strong |

| C-F | Stretch | 1200-1000 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

Note: This table is predictive as experimental data is unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅F₂NO₄S), the molecular weight is 237.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula.

The fragmentation pattern observed in the mass spectrum would provide structural information. Expected fragmentation pathways could include the loss of the nitro group (-NO₂), the sulfonyl group (-SO₂), or parts of the difluoromethylsulfonyl side chain. Analysis of the isotopic pattern, particularly due to the presence of sulfur, would further support the structural assignment.

Table 5.3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 237 | Molecular Ion |

| [M - NO₂]⁺ | 191 | Loss of nitro group |

| [C₆H₄SO₂CF₂H]⁺ | 191 | Phenyl-difluoromethanesulfonyl cation |

| [C₇H₅F₂S]⁺ | 171 | Loss of SO₂ |

Note: This table is predictive as experimental data is unavailable.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the difluoromethylsulfonyl group relative to the aromatic ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing in the solid state. Without experimental data, specific parameters like unit cell dimensions, space group, and atomic coordinates cannot be reported.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Gas chromatography is a premier technique for the analysis of compounds that are volatile and thermally stable. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for identification and quantification, especially for assessing the presence of volatile impurities or starting materials in a sample. Several analytical methods, including GC, have been proposed for the detection of nitrobenzene (B124822) compounds. mdpi.comorgsyn.org The combination of GC with mass spectrometry is noted as a promising approach due to its high separation efficiency and precise identification capabilities. mdpi.comorgsyn.org

The principle of GC involves injecting a small amount of the sample into the instrument, where it is vaporized in a heated inlet. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a chromatographic column. The column, which can be either a packed or, more commonly, a capillary type, contains the stationary phase. The separation of components is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by factors like boiling point and polarity. As the separated components exit the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The latter is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the compounds. For instance, a GC-MS method was developed for the determination of various nitrobenzenes and nitrochlorobenzenes in water samples. researchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., ZB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless injection) |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

This table presents hypothetical yet realistic GC-MS conditions for the analysis of this compound, based on established methods for similar compounds.

High-performance liquid chromatography is an exceptionally versatile and widely used technique for the separation, identification, and quantification of compounds, particularly those that are non-volatile or thermally labile. It is the analytical method of choice for monitoring the progress of chemical reactions and for determining the purity of the final product. researchgate.net For this compound, HPLC is indispensable for assessing its purity and for isolating it from reaction byproducts or unreacted starting materials. HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, provides high-resolution separation and sensitive detection. mdpi.comorgsyn.org

In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase stream and is separated into its components based on their differential interactions with the stationary phase. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is the most common mode used for compounds like this compound. researchgate.netsielc.com The separated components are then detected as they elute from the column. A photodiode array (PDA) detector can provide UV-visible spectra of the eluting peaks, which aids in peak identification and purity assessment. For even greater certainty, an HPLC system can be connected to a mass spectrometer (LC-MS), which provides molecular weight and structural information for each component. mdpi.com

Detailed research on the HPLC analysis of fluorinated nitroaromatic compounds demonstrates the utility of this technique. For example, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for analyzing compounds like 1-fluoro-4-nitrobenzene. sielc.com For enhanced sensitivity and specificity in complex matrices, LC-MS/MS methods have been developed for related compounds, such as 3,4-difluoronitrobenzene. mdpi.com This highlights the adaptability of HPLC for the rigorous quality control of fluorinated nitroaromatics.

Table 2: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

| Instrument | High-Performance Liquid Chromatography system with UV/PDA or MS detector |

| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm or MS with Electrospray Ionization (ESI) |

This table provides a representative set of HPLC conditions that could be applied for the purity assessment of this compound, based on standard methods for aromatic sulfones and nitroaromatics.

Advanced Applications in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The (phenylsulfonyl)difluoromethyl group (PhSO2CF2–) installed by reagents like difluoromethyl phenyl sulfone is not merely a terminal functional group but a versatile synthetic handle. Its true power lies in its capacity to be transformed into other highly valuable difluorinated moieties, rendering it a key building block for complex synthesis. cas.cn The phenylsulfonyl group, having served its purpose in activating the difluoromethyl unit for a desired transformation, can be readily removed or converted.

This versatility allows for the strategic introduction of a difluoromethyl group which can then be unmasked or elaborated at a later stage. For instance, the PhSO2CF2– group can be converted to:

The difluoromethyl (–CF2H) group via reductive desulfonylation. cas.cn

The difluoromethylene (–CF2–) group . cas.cn

The difluoromethylidene (=CF2) group . cas.cn

One of the most notable applications demonstrating this versatility is the Julia-Kocienski olefination. Difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), a related sulfone reagent, has been established as a highly efficient agent for the gem-difluoroolefination of both aldehydes and ketones. cas.cnnih.govacs.org This reaction proceeds through the formation of a difluorinated sulfinate intermediate, which then eliminates to form the desired 1,1-difluoroalkene, a critical functional group in many bioactive molecules. cas.cn The practical simplicity and broad applicability of this transformation underscore the role of difluoromethyl sulfones as foundational building blocks in synthetic chemistry. acs.org

Introduction of Difluoromethyl Groups into Diverse Substrates

The direct installation of a difluoromethyl group onto aromatic and heteroaromatic rings is a highly sought-after transformation for the late-stage functionalization of drug candidates. Difluoromethyl sulfone-based reagents have been pivotal in developing several distinct and powerful methodologies to achieve this goal. These methods often vary by the catalyst system and the mode of activation, offering chemists a range of options depending on the substrate and desired selectivity.

Key strategies include: